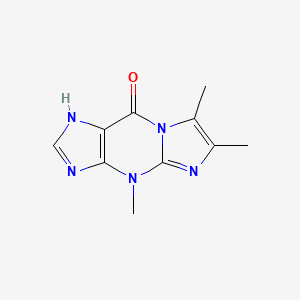

7-Methylwye

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

96881-39-9 |

|---|---|

Molecular Formula |

C10H11N5O |

Molecular Weight |

217.23 g/mol |

IUPAC Name |

4,6,7-trimethyl-1H-imidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C10H11N5O/c1-5-6(2)15-9(16)7-8(12-4-11-7)14(3)10(15)13-5/h4H,1-3H3,(H,11,12) |

InChI Key |

KKLICVWZFMVCEV-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C(=O)C3=C(N=CN3)N(C2=N1)C)C |

Canonical SMILES |

CC1=C(N2C(=O)C3=C(N=CN3)N(C2=N1)C)C |

Other CAS No. |

96881-39-9 |

Synonyms |

7-methylwye |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 7 Methylwye

Precursor Metabolism and Initial Guanosine (B1672433) Modifications

The journey towards wybutosine (B12426080) begins with the canonical nucleoside guanosine, which is incorporated into the tRNA molecule. The first specific modification in the wybutosine pathway involves the methylation of guanosine at position 37 (G37) to form N1-methylguanosine (m1G37) embopress.orgwikipedia.orgnih.govresearchgate.netnih.govnih.govnih.govuniprot.orgtandfonline.comacs.org. This initial methylation is catalyzed by the enzyme TRM5 (tRNA (guanine37-N1)-methyltransferase) embopress.orgwikipedia.orgnih.govresearchgate.netnih.govnih.govnih.govuniprot.orgtandfonline.comacs.org. TRM5 utilizes S-adenosylmethionine (SAM) as the methyl group donor and is known to methylate G37 in various cytoplasmic and mitochondrial tRNAs, recognizing the guanosine at position 37 within a specific sequence context uniprot.orgtandfonline.comgenesilico.pl.

Detailed Enzymatic Transformations Leading to Wybutosine Formation

Following the initial methylation, a series of complex enzymatic transformations build the characteristic tricyclic structure and the elaborate side chain of wybutosine.

The second critical step in wybutosine biosynthesis is the formation of the tricyclic core. This reaction is catalyzed by TYW1 (tRNA-wyosine synthesizing enzyme 1), a member of the Radical-SAM (S-adenosylmethionine) enzyme superfamily embopress.orgwikipedia.orgnih.govresearchgate.netnih.govnih.govtandfonline.comoup.comresearchgate.net. TYW1 utilizes m1G37 as its substrate and requires pyruvate (B1213749) as a two-carbon donor, along with flavin mononucleotide (FMN) and SAM as cofactors embopress.orgwikipedia.orgnih.govtandfonline.comoup.comresearchgate.net. Radical-SAM enzymes are characterized by their ability to cleave SAM homolytically, generating a 5'-deoxyadenosyl radical, which initiates a cascade of chemical reactions, often involving radical intermediates and complex rearrangements researchgate.netnih.govasm.orgnih.govpnas.orgplos.org. TYW1 employs [4Fe-4S] clusters for its catalytic activity and is responsible for the formation of 4-demethylwyosine (B1206707) (imG-14), the tricyclic base intermediate embopress.orgnih.govresearchgate.netnih.govnih.govtandfonline.comoup.comresearchgate.net.

The pathway continues with the addition and modification of a side chain.

TYW2 : This enzyme appends the α-amino-α-carboxypropyl (acp) moiety, derived from SAM, to the C-7 position of the tricyclic base, forming the intermediate yW-86 embopress.orgwikipedia.orgnih.govnih.govnih.govtandfonline.com.

TYW3 : As a SAM-dependent methyltransferase, TYW3 catalyzes the methylation of the N-4 position of the side chain in yW-86, yielding yW-72 embopress.orgwikipedia.orgnih.govnih.govnih.govtandfonline.com. This step introduces a methyl group onto the side chain attached at the C-7 position.

TYW4 : This enzyme is responsible for the final modifications. It is a SAM-dependent enzyme that methylates the α-carboxy group of yW-72 and also performs methoxycarbonylation of the α-amino group, ultimately leading to the formation of wybutosine (yW) embopress.orgwikipedia.orgnih.govnih.govnih.govtandfonline.com. The methylation by TYW4 occurs on the side chain that was initially attached at C-7.

The biosynthesis of wybutosine showcases several unconventional catalytic mechanisms. TYW1, as a Radical-SAM enzyme, employs radical chemistry initiated by SAM cleavage to construct the tricyclic core nih.govtandfonline.comresearchgate.netnih.govasm.orgnih.govpnas.orgplos.org. TYW4 exhibits a unique bi-functional catalytic activity, performing both methylation and methoxycarbonylation, potentially within a single active site nih.govnih.gov. The methoxycarbonylation step catalyzed by TYW4 is proposed to involve the fixation of carbon dioxide nih.gov.

Genetic and Biochemical Regulation of Biosynthetic Enzymes

The expression and activity of the enzymes involved in wybutosine biosynthesis are tightly regulated. The genes encoding TYW1, TYW2, TYW3, and TYW4 are regulated by various cellular factors, including nutrient availability and stress signals ontosight.ai. These enzymes may also function as part of a multi-component complex assembled with the tRNAPhe substrate, facilitating sequential reactions embopress.orgnih.gov.

Substrate Recognition and Specificity in Enzymatic Reactions

Data Tables

Table 1: Key Enzymes in Wybutosine Biosynthesis

| Enzyme | Primary Role in Pathway | Class of Enzyme | Cofactors/Donors | Key Substrate | Key Product |

| TRM5 | N1 methylation of G37 | Methyltransferase | SAM | G37 | m1G37 |

| TYW1 | Tricyclic core formation | Radical-SAM | SAM, Pyruvate, FMN | m1G37 | 4-demethylwyosine (imG-14) |

| TYW2 | Side chain attachment | (Unspecified) | SAM | imG-14 | yW-86 |

| TYW3 | N4 methylation of side chain | Methyltransferase | SAM | yW-86 | yW-72 |

| TYW4 | Final side chain modification | Methyltransferase/Methoxycarbonyltransferase | SAM | yW-72 | yW |

Table 2: Methylation and Modification Steps in Wybutosine Biosynthesis

| Step | Enzyme | Modification Type | Substrate | Methyl Donor (if applicable) | Modified Position | Product |

| 1 | TRM5 | Methylation | G37 | SAM | N1 of guanosine | m1G37 |

| 2 | TYW3 | Methylation | yW-86 | SAM | N4 of side chain | yW-72 |

| 3 | TYW4 | Methylation | yW-72 | SAM | α-carboxy group | (intermediate towards yW) |

| 4 | TYW4 | Methoxycarbonylation | yW-72 | CO2 (proposed) | α-amino group | (intermediate towards yW) |

Compound List

7-Methylwye (as per user request, contextually related to wybutosine pathway intermediates)

Wybutosine (yW)

Guanosine

N1-methylguanosine (m1G37)

4-demethylwyosine (imG-14)

yW-86

yW-72

yW-58

S-Adenosylmethionine (SAM)

Molecular Mechanisms and Biological Functions of 7 Methylwye in Trna

Influence on tRNA Structural Conformation and Global Stability

The precise folding of tRNA into its characteristic L-shaped tertiary structure is fundamental to its function. Modified nucleosides, including m7G, are key determinants of this structural stability.

A significant structural contribution of m7G46 is its participation in a crucial tertiary base triple. Specifically, m7G at position 46 forms hydrogen bonds with the base pair C13-G22 in the D-stem of the tRNA nih.govmdpi.commdpi.com. This interaction is vital for stabilizing the core of the tRNA molecule nih.govmdpi.com. The positive charge introduced by the N7 methylation of guanosine (B1672433) can further contribute to this stabilization by interacting with the negatively charged phosphate (B84403) backbone of the tRNA mdpi.commdpi.commdpi.com.

Impact on Codon-Anticodon Recognition and Translational Fidelity

While modifications at the anticodon loop (positions 34, 35, 36) are most directly involved in codon recognition, the global structural integrity provided by modifications like m7G indirectly impacts translational fidelity.

The maintenance of the correct reading frame during translation is crucial. While specific modifications like m1G37 are more directly implicated in preventing frameshifting by stabilizing codon-anticodon interactions nih.govelifesciences.org, the general structural integrity conferred by m7G46 may also play a role. Reduced levels of m7G modification have been linked to ribosome stalling and decreased translation velocity nih.gov, which could potentially increase the likelihood of frameshifting events under certain conditions. However, the primary role of m7G appears to be structural stabilization rather than direct frameshift prevention.

Regulation of Protein Synthesis Efficiency and Translation Speed

The structural stability provided by m7G can influence the kinetics of translation.

Data Tables

Table 1: Key Tertiary Interactions of 7-Methylguanosine (B147621) (m7G) in tRNA

| Modified Nucleoside | Position | Interaction Partner(s) | Nature of Interaction | Functional Significance | References |

| 7-Methylguanosine | 46 (m7G46) | C13-G22 base pair | Tertiary base triple | Stabilizes tRNA core structure, contributes to L-shaped conformation. | nih.govmdpi.commdpi.com |

Table 2: General Roles of 7-Methylguanosine (m7G) in tRNA Structure and Function

| Modification | Primary Location | Key Structural Impacts | Key Functional Impacts | References |

| 7-Methylguanosine | Variable Loop (46) | Stabilizes tRNA core, contributes to L-shaped structure, introduces positive charge. | Indirectly supports accurate codon recognition and translational fidelity through structural integrity. Reduced m7G levels are linked to ribosome stalling and decreased translation velocity, impacting protein synthesis efficiency. | nih.govmdpi.commdpi.commdpi.comnih.govbham.ac.uknih.gov |

List of Compound Names:

7-Methylguanosine (m7G)

Guanosine (G)

Role in Organismal Adaptation to Environmental Stress (e.g., Thermoadaptation in Extremophiles)

The significance of m⁷G46 in adapting to environmental stress, particularly thermal stress, has been extensively studied in extremophilic organisms. In thermophilic bacteria such as Thermus thermophilus, m⁷G46 is crucial for cell viability at high temperatures. It contributes to the stabilization of the tRNA's canonical L-shaped tertiary structure by forming a specific tertiary base pair with C13 and G22 ( nih.gov, tulane.edu). This structural integrity is paramount for tRNA function under extreme heat.

Furthermore, m⁷G46 acts as a pivotal component in a complex tRNA modification network. In T. thermophilus, the presence of m⁷G46 accelerates the formation of other critical modifications, including 2'-O-methylguanosine (Gm18) and 1-methylguanosine (B33566) (m¹G37), and 1-methyladenosine (B49728) (m¹A58) ( nih.gov, nih.gov). These subsequent modifications, in turn, enhance tRNA stability and are essential for bacterial growth at elevated temperatures ( nih.gov, nih.gov). The absence of m⁷G46 leads to a cascade of hypo-modifications, reduced tRNA melting temperatures, and degradation of specific tRNAs (e.g., tRNAPhe and tRNAIle), ultimately impairing protein synthesis and causing severe growth defects at high temperatures ( nih.gov, nih.gov).

Beyond thermoadaptation, m⁷G46 also plays a role in other stress responses. In Pseudomonas aeruginosa, the enzyme TrmB, responsible for m⁷G46 formation, is linked to hydrogen peroxide (H₂O₂) resistance. Disruption of the trmB gene leads to reduced catalase activity (due to impaired translation of catalase genes KatA and KatB) and increased sensitivity to H₂O₂, highlighting m⁷G46's involvement in oxidative stress defense through translational regulation of specific genes ( anr.fr, frontiersin.org from previous search).

Interactions with Ribosomal Components and Translation Factor Dynamics

While m⁷G46 itself may not directly bind to ribosomal components or translation factors, its presence profoundly influences the efficiency and fidelity of translation. tRNAs, in general, interact with the ribosome and translation factors (like elongation factors) to deliver amino acids and ensure accurate codon-anticodon pairing ( nih.gov, mdpi.com). The structural stabilization provided by m⁷G46 indirectly supports these interactions by maintaining the tRNA's functional L-shape ( nih.gov, tulane.edu).

In eukaryotic translation initiation, the 7-methylguanosine (m⁷G) cap on mRNA is recognized by initiation factor eIF4E, a critical step for assembling the translation machinery ( nih.gov, nih.gov from previous search). Although this involves a different m⁷G modification, it underscores the broader significance of methylguanosine modifications in regulating translation.

The m⁷G46 modification has been shown to modulate the translation efficiency of specific mRNAs, particularly those enriched in codons decoded by m⁷G46-modified tRNAs ( anr.fr, frontiersin.org from previous search; wikipedia.org from previous search). For instance, it positively influences the translation of genes involved in stress response, such as catalase genes in P. aeruginosa ( anr.fr, frontiersin.org from previous search). Conversely, a lack of m⁷G46 modification can lead to ribosome pausing and collisions at certain codons, thereby affecting protein synthesis and potentially contributing to disease states ( grc.org, nih.gov from previous search).

Dynamic Nature of 7-Methylwye Modification Levels and Cellular Responses

The cellular abundance and modification status of tRNAs are not static but are dynamically regulated in response to environmental cues and cellular states ( biorxiv.org, anr.fr from previous search; frontiersin.org from previous search). This dynamic regulation allows cells to fine-tune protein synthesis and adapt to changing conditions.

The m⁷G46 modification is intricately linked to these dynamic processes. In thermophiles, the m⁷G46-mediated modification network demonstrates a coordinated response to temperature, where m⁷G46 acts as an "accelerator" for other modifications necessary for thermoadaptation ( nih.gov, nih.gov, khanacademy.org from previous search). In bacteria like P. aeruginosa, exposure to oxidative stress (H₂O₂) leads to an increase in m⁷G46 levels, correlating with enhanced translation of stress-response genes ( anr.fr, frontiersin.org from previous search).

Beyond stress responses, dynamic changes in m⁷G46 are implicated in fundamental cellular processes. For example, the METTL1-WDR4 complex, responsible for m⁷G46 in eukaryotes, is essential for mouse embryonic stem cell proliferation and differentiation ( frontiersin.org from previous search). In Drosophila melanogaster, Mettl1-dependent m⁷G is critical for spermatogenesis and fertility ( affrc.go.jp from previous search). In human cancer, METTL1-mediated m⁷G46 modification has been shown to have tumor-suppressive roles by influencing cell cycle progression and the translation of specific oncogenic mRNAs ( from previous search). Advances in quantitative detection methods, such as m7G-quant-seq, are enabling researchers to monitor these dynamic changes in m⁷G methylation levels across various biological processes, including disease progression and cellular stress responses ( wikipedia.org from previous search).

Data Tables

To illustrate the complex interplay of tRNA modifications, particularly the role of m⁷G46, the following data tables summarize key findings:

Table 1: tRNA Modification Network in Thermus thermophilus at High Temperatures

| Modification | Enzyme Involved | Role of m⁷G46 | Impact of m⁷G46 Absence | Consequence of m⁷G46 Absence at High Temp. |

| m⁷G46 | TrmB | Primary modification | Absent | Impaired cell viability, severe growth defect |

| Gm18 | TrmH | Accelerates formation | Hypo-modified | Decreased tRNA stability, degradation |

| m¹G37 | TrmD | Accelerates formation | Hypo-modified | Decreased tRNA stability, degradation |

| m¹A58 | TrmI | Accelerates formation | Slightly hypo-modified | Decreased tRNA stability, degradation |

| m⁵s²U54 | TtuA (and others) | Promoted by m¹A58 (influenced by m⁷G46) | Reduced | Essential for thermophile growth |

Data synthesized from nih.gov, khanacademy.org, nih.gov, from previous searches.

Table 2: Impact of m⁷G46 on Gene Translation and Stress Response in Pseudomonas aeruginosa

| Gene/Process | Role | TrmB (m⁷G46 Enzyme) Activity | m⁷G46 Level | Impact on Translation | Consequence of TrmB Loss (Low m⁷G46) |

| KatA, KatB | Catalase enzymes (H₂O₂ detoxification) | High | High | Enhanced translation of Phe/Asp-enriched mRNAs | Decreased protein abundance, reduced catalase activity |

| H₂O₂ Resistance | Cellular survival under oxidative stress | High | High | Promotes survival | Increased sensitivity to H₂O₂ |

Data synthesized from anr.fr, frontiersin.org from previous searches.

Compound List

This compound (m⁷G46): A modified guanosine nucleoside found at position 46 in tRNA.

Guanine (B1146940): A purine (B94841) nucleobase, a fundamental component of DNA and RNA.

7-methylguanine (m⁷G): A methylated derivative of guanine.

2'-O-methylguanosine (Gm): A guanosine derivative methylated at the 2'-hydroxyl group of the ribose sugar.

1-methylguanosine (m¹G): A guanosine derivative methylated at the N1 position of the guanine base.

1-methyladenosine (m¹A): An adenosine derivative methylated at the N1 position of the adenine (B156593) base.

5-methyl-2-thiouridine (m⁵s²U): A uridine derivative methylated at position 5 and thiolated at position 2.

Pseudouridine (Ψ): An isomer of uridine, often referred to as a "fifth base."

N2-methylguanosine (m²G): A guanosine derivative methylated at the N2 position of the guanine base.

5-methyluridine (m⁵U): A uridine derivative methylated at position 5.

N6-methyladenosine (m⁶A): An adenosine derivative methylated at the N6 position of the adenine base.

5-methylcytidine (m⁵C): A cytidine derivative methylated at position 5.

Wybutosine (B12426080) (yW): A complex hypermodified nucleoside found in the anticodon loop of some tRNAs.

ms²t⁶A: A modified adenosine nucleoside found in the anticodon loop of some tRNAs.

Chemical Synthesis and Analogues of 7 Methylwye

Strategies for De Novo Chemical Synthesis of 7-Methylwye

The synthesis of this compound has been explored through several routes, often involving multi-step processes and the optimization of specific reaction conditions and intermediates.

One established route for the synthesis of this compound involves the cyclization of 1-benzyl-3-methylguanine with 3-bromo-2-butanone, followed by catalytic hydrogenolysis jst.go.jpnih.gov. This process yields this compound. An alternative, more efficient pathway has been developed utilizing a sequence of reactions that includes the Vilsmeier-Haack reaction, reduction with sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenolysis over palladium on carbon (Pd-C) jst.go.jpnih.govresearchgate.net.

Research has also detailed the synthesis of 7-methyl-3-β-D-ribofuranosylwye, a nucleoside derivative, which involves formylation of a protected 3-β-D-ribofuranosylwye using phosphorus oxychloride (POCl₃) and dimethylformamide (HCONMe₂), followed by catalytic hydrogenolysis amanote.com. This method also leads to the formation of this compound. Another approach involves the direct hydrogenolysis of a 7-formyl derivative, which has shown improved efficiency, particularly when using Pearlman's catalyst researchgate.netresearchgate.net. The synthesis can also be achieved through the Vilsmeier-Haack reaction of a protected nucleoside, followed by reduction and hydrogenolysis researchgate.net.

The optimization of synthetic routes for this compound has focused on improving yields and efficiency. For instance, the direct hydrogenolysis of 7-formyl derivatives has been noted as a more effective method for producing this compound compared to other routes researchgate.netresearchgate.net. The Vilsmeier-Haack reaction, followed by reduction and catalytic hydrogenolysis, represents a key sequence in these synthetic strategies jst.go.jpnih.govresearchgate.net.

While specific details on stereoselective and regioselective synthesis of this compound are not extensively detailed in the provided snippets, the synthesis of related nucleoside analogues has involved stereospecific methods. For example, the synthesis of 2'-deoxy-β-D-ribofuranosylpurine analogues has been achieved through phase-transfer glycosylation, ensuring regioselectivity and stereospecificity researchgate.net. The general synthesis of N-glycosides often requires careful control of stereochemistry at the anomeric center researchgate.net.

Design and Synthesis of this compound Structural Analogues and Derivatives

The creation of structural analogues of this compound allows for the exploration of structure-function relationships and the development of compounds with modified properties.

Systematic chemical modifications have been performed on the Wye base and its derivatives to create analogues. For instance, acid- or base-catalyzed acylation of 1-benzylwye has been used to produce 7-substituted derivatives jst.go.jpnih.govresearchgate.net. Furthermore, reactions involving lithiated intermediates have yielded 2-substituted derivatives jst.go.jpnih.gov. Lithiation of a specific bromo-chloro derivative followed by treatment with an aldehyde has been employed to introduce a side chain at the 7-position, leading to a 7-(1-hydroxy-3-methylbutyl)wye derivative jst.go.jpnih.govresearchgate.net.

The synthesis of various derivatives and analogues of Wye and this compound aids in understanding their roles and properties. Studies have investigated the regioselectivity of alkylation of intermediates like 7-benzyl-3-methylguanine to synthesize various Wye analogues u-szeged.hu. The creation of these analogues is crucial for understanding the broader family of hypermodified nucleobases and their impact on tRNA function and stability, particularly in extremophilic organisms jst.go.jpnih.govamanote.comresearchgate.net.

The user requested an article focusing on "4.3. Biocatalytic and Chemoenzymatic Approaches in this compound Production," including data tables and detailed research findings.

Based on the provided search results, while this compound is a known hypermodified nucleobase with documented chemical synthesis routes nih.gov, there is no specific information available regarding its biocatalytic or chemoenzymatic production . The searches did not yield any research findings or methodologies detailing the application of enzymes or chemoenzymatic strategies for the synthesis of this compound itself.

The available literature discusses the general advancements in biocatalytic and chemoenzymatic synthesis of nucleoside analogues umontpellier.frtandfonline.comnih.govacs.orgresearchgate.netnih.govmdpi.comnih.govnih.govmdpi.commdpi.comnih.govrsc.orgresearchgate.net, including modifications at various positions of nucleosides and nucleobases, or the synthesis of hypermodified DNA nih.gov. However, these general approaches have not been specifically applied or reported for the production of this compound.

Consequently, it is not possible to generate the requested data tables or detailed research findings for the biocatalytic and chemoenzymatic production of this compound, as the relevant scientific literature for this specific topic is not present in the search results.

Compound Names Identified in Search Results:

this compound

Uracil

N6-methyladenine

N4-methylcytosine

Ribavirin

Tecadenoson

Cladribine

Didanosine

Islatravir

Molnupiravir

Remdesivir

5-FU (5-Fluorouracil)

Ara-C (Cytarabine)

Gemcitabine

AZT (Zidovudine)

Sofosbuvir

7-methyl juglone

Monomethyl naphthazarin

8-chloro-7-methyl juglone

9-hydroxy-1,4-anthraquinone

Alnumycin A

N-acetylneuraminic acid (Neu5Ac)

2-keto-3-deoxynonulosonic acid (Kdn)

(S)-germacrene D

Cryptophycins

Physostigmine

Alchivemycin A

Advanced Structural Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, offering unparalleled detail about atomic connectivity and the electronic environment of nuclei ebsco.comlabmate-online.com. For a compound like 7-Methylwye, NMR provides crucial data for its definitive identification and structural confirmation.

Comprehensive 1D and 2D NMR Techniques for Structural Elucidation

The structural elucidation of this compound typically involves a suite of 1D and 2D NMR experiments.

1D NMR (¹H and ¹³C) : Proton (¹H) NMR provides information on the number, type, and connectivity of hydrogen atoms through chemical shifts, integration (proton counts), and splitting patterns (neighboring protons). Carbon-13 (¹³C) NMR reveals the different carbon environments, including the presence of carbonyls, aromatic carbons, and aliphatic carbons, which are essential for building the molecular skeleton ebsco.comcornell.eduhyphadiscovery.com.

2D NMR Techniques :

COSY (Correlation Spectroscopy) : COSY experiments establish correlations between protons that are coupled through bonds (typically vicinal or geminal), helping to map out proton-proton connectivity within the molecule cornell.eduhyphadiscovery.com.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC directly correlates protons with the carbons to which they are directly attached (one-bond correlation), aiding in the assignment of ¹H signals to specific carbon atoms cornell.eduhyphadiscovery.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space correlations between protons that are spatially close, regardless of their bonding. This is particularly useful for inferring stereochemical relationships and confirming the three-dimensional arrangement of atoms, which can be important for understanding conformational aspects cornell.eduhyphadiscovery.com.

These combined NMR experiments allow for the systematic assembly of structural fragments and the confirmation of the complete molecular structure of this compound.

Conformational Analysis and Tautomeric Equilibria Determination via NMR

While this compound is a relatively small molecule, understanding its conformational preferences and potential tautomeric forms can provide deeper insights into its behavior. NMR spectroscopy, particularly by measuring temperature-dependent chemical shifts and coupling constants, can reveal information about the dynamic processes occurring in solution. Differences in chemical shifts or the presence of multiple sets of signals can indicate conformational exchange or the existence of different tautomeric states. By analyzing these NMR parameters, researchers can infer the relative populations of different conformers or tautomers and the energy barriers between them nih.govmdpi.comunibas.itcopernicus.org. This is crucial for understanding how the molecule might interact with biological targets or participate in chemical reactions.

Isotopic Labeling Strategies for Complex NMR Assignments

For complex molecules or when detailed structural refinement is required, isotopic labeling can be a powerful strategy. While often applied to larger biomolecules like proteins nih.govnih.govnih.govnmr-bio.com, principles of isotopic labeling can also benefit the NMR analysis of smaller compounds. For instance, incorporating isotopes such as ¹³C or ¹⁵N at specific positions within the this compound structure could simplify complex spectra by reducing signal overlap or providing unique spectral markers. This is particularly useful in studies involving metabolic pathways or when distinguishing between closely related structural isomers. The ability to selectively label methyl groups, for example, can enhance sensitivity and resolution in NMR experiments, aiding in the assignment of signals for intricate molecular structures nih.govnmr-bio.com.

High-Resolution Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the mass of a molecule and its fragments, providing critical information about its elemental composition and structure cornell.eduwikipedia.orgmsu.edujeolusa.com. High-resolution MS (HRMS) and tandem MS (MS/MS) are particularly valuable for comprehensive structural characterization.

Fragmentation Pattern Analysis for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a precursor ion, generating a spectrum of fragment ions. Analyzing these fragmentation patterns is akin to breaking down the molecule into smaller pieces, each carrying specific mass-to-charge (m/z) ratios that correspond to substructural elements msu.eduucdavis.eduwishartlab.comuab.edu. For this compound, MS/MS experiments can reveal characteristic losses of functional groups or parts of the purine (B94841) ring system. For example, the presence and m/z values of fragments resulting from the cleavage of C-C or C-N bonds, or the loss of methyl groups, can provide strong evidence for the proposed structure. Computational tools like CFM-ID (Competitive Fragmentation Modeling) can assist in predicting and annotating these fragmentation patterns, thereby aiding in the identification and structural confirmation of compounds like this compound wishartlab.com.

Accurate Mass Measurements and Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of ions with very high precision, often to within a few parts per million (ppm) pharmacognosy.usionsource.comfrontagelab.comnih.gov. This accuracy allows for the determination of the exact mass of a molecule, which can then be used to calculate its elemental composition. For this compound, obtaining an accurate mass measurement that precisely matches a calculated mass for a specific elemental formula (e.g., C₁₀H₁₁N₅O, with a theoretical exact mass of 217.09636 Da guidechem.com) provides a robust confirmation of its molecular formula. This is a critical step in distinguishing it from other compounds with similar nominal masses but different elemental compositions. The combination of accurate mass data with fragmentation patterns from MS/MS experiments offers a powerful approach to unequivocally identify and characterize unknown or complex molecules.

Compound Name Table:

| Compound Name | CAS Number | Notes |

| This compound | 96881-39-9 | Also known as 4,6,7-trimethyl-1H-imidazo[1,2-a]purin-9-one guidechem.com |

| Wybutosine (B12426080) | N/A | Related hypermodified nucleobase tandfonline.comnih.gov |

| SAM | N/A | S-Adenosylmethionine, a co-substrate in related biosynthetic pathways tandfonline.comnih.gov |

| 4-demethylwyosine (B1206707) | N/A | Intermediate in wybutosine biosynthesis tandfonline.comnih.gov |

| 7-aminocarboxypropyl-demethylwyosine | N/A | Intermediate in wybutosine biosynthesis tandfonline.comnih.gov |

| 7-aminocarboxypropyl-wyosine | N/A | Intermediate in wybutosine biosynthesis tandfonline.comnih.gov |

| 7-(β-d-Ribofuranosyl)-3-methylguanine | N/A | Related compound studied via NMR dntb.gov.ua |

| 1-benzylwye | N/A | Intermediate in synthesis studies jst.go.jp |

| 7-methyl-3-.BETA.-D-ribofuranosylwye | N/A | Putative structure related to hypermodified nucleoside nii.ac.jp |

| 1-benzyl-7-bromo-2-chlorowye | N/A | Intermediate in synthesis studies jst.go.jp |

| 1-benzyl-2-chloro-7-(1-hydroxy-3-methylbutyl)wye | N/A | Intermediate in synthesis studies jst.go.jp |

| 1-benzyl-3-methylguanine | N/A | Precursor in synthesis studies jst.go.jp |

Data Tables:

Table 1: NMR Techniques for Structural Elucidation of this compound

| NMR Technique | Information Obtained | Relevance to this compound |

| 1D ¹H NMR | Chemical shifts, integration (proton counts), splitting patterns (multiplicity) of proton signals. | Provides information on the electronic environment of each proton, number of protons in each environment, and the presence of neighboring protons, aiding in identifying methyl groups and aromatic protons. |

| 1D ¹³C NMR | Chemical shifts of carbon atoms. | Identifies different types of carbon atoms, such as those in methyl groups, aromatic rings, and carbonyls, crucial for the purine core structure. |

| COSY (Correlation Spectroscopy) | Correlations between coupled protons (typically separated by 2-3 bonds). | Establishes proton-proton connectivity, helping to piece together structural fragments and confirm the presence of adjacent protons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond correlations between protons and the carbons to which they are directly attached. | Assigns specific proton signals to their corresponding carbon atoms, confirming direct C-H attachments, essential for mapping the molecular skeleton. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlations between protons and carbons separated by 2-3 bonds. | Crucial for establishing longer-range connectivity, confirming the attachment of methyl groups to the purine core, and verifying the overall ring system connectivity. cornell.eduhyphadiscovery.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space correlations between protons that are in close spatial proximity. | Helps determine the relative spatial arrangement of atoms, which can be important for conformational analysis and confirming the three-dimensional structure. cornell.eduhyphadiscovery.com |

Table 2: Mass Spectrometry Techniques for Structural Characterization of this compound

| MS Technique | Information Obtained | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass (accurate mass) of the intact molecule. | Allows for the determination of the exact elemental composition of this compound, such as C₁₀H₁₁N₅O, by matching the measured mass to theoretical values with high accuracy. jeolusa.compharmacognosy.usionsource.comfrontagelab.comnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of precursor ions, yielding fragment ions at specific m/z values. | Provides structural information by revealing characteristic fragment ions resulting from the cleavage of bonds within this compound. Analysis of these fragments helps confirm the presence of specific substructures and functional groups. msu.eduucdavis.eduwishartlab.comuab.eduresearchgate.net |

Computational and Theoretical Studies of 7 Methylwye

Molecular Dynamics (MD) Simulations of 7-Methylwye in RNA and Protein Environments

Molecular dynamics (MD) simulations serve as a "computational microscope," offering a detailed view of the movement and interactions of atoms over time. nih.gov While MD studies focusing specifically on this compound are not extensively documented, the methodologies applied to its parent compound, wybutosine (B12426080) (yW), and other hypermodified nucleosides provide a robust framework for understanding its behavior. researchgate.netbohrium.com These simulations are crucial for exploring how such modifications influence the structural dynamics of RNA and its interactions with proteins. arxiv.org

The presence of a bulky, tricyclic base like this compound is predicted to have significant consequences for the local and global conformation of an RNA molecule. MD simulations are ideally suited to probe these effects. Studies on the related wybutosine nucleoside in the anticodon loop of tRNAPhe have demonstrated that such hypermodifications are critical for maintaining the structural integrity of the loop, which is necessary for stabilizing codon-anticodon pairing. nih.govacs.org

For this compound, simulations would likely reveal that its rigid, planar structure imposes significant constraints on the phosphodiester backbone's torsional angles. This rigidity can restrict the conformational freedom of the anticodon loop, ensuring it adopts a specific conformation conducive to ribosomal binding and accurate translation. researchgate.net Key analyses in these simulations would include:

Root Mean Square Fluctuation (RMSF): To identify regions of the RNA that gain or lose flexibility due to the modification.

Sugar Pucker and Backbone Torsional Angles: To quantify changes in the local geometry of the RNA backbone.

Base Stacking Interactions: The extended aromatic surface of this compound is expected to enhance stacking interactions with adjacent bases, a phenomenon that can be quantified by analyzing the distance and orientation between nucleobases throughout the simulation. Enhanced stacking contributes to the thermodynamic stability of the RNA duplex. nih.gov

These analyses would collectively paint a picture of how this compound locally orders the RNA structure, which has far-reaching implications for its biological function.

The chemical environment surrounding an RNA molecule, consisting of water molecules and dissolved ions, plays a critical role in its structure and function. MD simulations allow for the explicit modeling of these interactions. The unique chemical structure of this compound, with its additional methyl group and complex ring system, alters its interaction with the solvent shell.

Simulations can map the hydration patterns around the modified nucleoside, revealing how water molecules are structured and how their residence times are affected. The increased hydrophobicity from the tricyclic core and methyl group likely displaces water molecules, which can influence RNA folding and protein recognition.

Furthermore, RNA molecules are polyanions, and their structure is stabilized by interactions with metal ions, most commonly Mg²⁺. nih.gov MD simulations can identify specific binding sites for these ions. The electron-rich nitrogen and oxygen atoms within the this compound ring system could create novel, high-affinity binding pockets for metal ions. The presence of Mg²⁺ has been shown to be crucial for the proper recognition of codons by wybutosine-modified tRNA, suggesting that ion interactions are vital for the function of wye nucleosides. nih.gov By analyzing the radial distribution functions of ions around the nucleoside, researchers can predict the location and strength of these interactions.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of a molecule. researchgate.net These methods are used to calculate properties that are not accessible to classical MD simulations. For this compound, QC calculations can elucidate:

Electron Distribution and Electrostatic Potential: Determining how the electron density is distributed across the molecule. This is crucial for understanding its hydrogen bonding capabilities, stacking energy, and interaction with charged molecules like enzyme residues or metal ions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. researchgate.net The energy gap between them can provide insights into the molecule's stability and spectroscopic properties.

Aromaticity: The tricyclic core of this compound possesses a high degree of aromaticity, which contributes significantly to its planarity and stability. QC methods can quantify this aromatic character.

Parameterization for MD Force Fields: A critical application of QC calculations is in the development of accurate parameters for the force fields used in MD simulations. Since hypermodified nucleosides are not standard, their parameters (e.g., partial atomic charges, bond and angle force constants) must be derived from high-level QC calculations to ensure the reliability of the MD simulations. nih.gov

Such calculations have been applied to various purine (B94841) and pyrimidine bases to rationalize their chemical behavior and photoreactivity, providing a precedent for their application to complex modifications like this compound. nih.govrsc.org

Computational Modeling of Enzyme-7-Methylwye Interactions: Docking and Binding Free Energy Calculations

Understanding how enzymes recognize and process their specific RNA substrates is a central question in biology. The biosynthesis of this compound involves a series of enzymatic steps, and computational modeling can provide detailed insights into these recognition events. nih.govoup.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For the enzymes in the wybutosine biosynthesis pathway, docking could be used to model how the precursor-modified tRNA binds to the enzyme's active site. mdpi.com The process involves:

Obtaining or modeling the 3D structures of the enzyme and the RNA substrate.

Sampling a large number of possible binding poses of the RNA within the enzyme's active site.

Using a scoring function to rank the poses, with the lowest energy scores representing the most plausible binding modes. nepjol.info

While docking provides a static snapshot, binding free energy calculations offer a more quantitative assessment of the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Thermodynamic Integration can be applied to MD simulation trajectories of the enzyme-RNA complex. nih.gov These calculations can dissect the energetic contributions to binding, such as electrostatics and van der Waals forces, helping to identify the key amino acid residues in the enzyme responsible for recognizing the this compound precursor. nih.govresearchgate.net Such studies are essential for understanding the specificity of RNA-modifying enzymes. nih.gov

| Computational Method | Application to Enzyme-7-Methylwye Interaction | Key Insights |

| Molecular Docking | Predict the binding pose of this compound-precursor RNA in the active site of its modifying enzyme (e.g., TYW4). oup.com | Identifies key interacting residues and the overall geometry of the enzyme-substrate complex. |

| MD Simulations | Simulate the dynamic behavior of the enzyme-RNA complex over time. | Reveals conformational changes upon binding ("induced fit") and the stability of key interactions. nih.gov |

| Binding Free Energy Calculations | Quantify the binding affinity and the energetic contribution of individual residues. nih.gov | Explains the molecular basis for substrate specificity and enzymatic catalysis. |

Bioinformatic Approaches for Prediction, Annotation, and Comparative Analysis of RNA Modifications

The rapid growth of sequencing data has spurred the development of bioinformatic tools to predict and analyze RNA modifications on a transcriptome-wide scale. frontiersin.org Accurately identifying complex modifications like this compound remains a significant challenge.

Bioinformatic prediction of modification sites often relies on machine learning or deep learning models. nih.govoup.com These models are trained on datasets of known modification sites and learn to recognize patterns in the RNA sequence and structure that are associated with a particular modification. nih.gov For a given modification, the typical features used for prediction include:

Sequence Context: The nucleotides flanking the modification site often form a consensus motif recognized by the modifying enzyme.

Structural Context: The likelihood of modification can depend on whether the nucleotide is in a stem, loop, or other structural motif.

Physicochemical Properties: Properties of the nucleotides themselves can be encoded as features.

Evolutionary Conservation: Modification sites are often conserved across related species.

Predicting hypermodifications like this compound is particularly difficult due to their relative rarity and the multi-step enzymatic pathways required for their synthesis, making it challenging to assemble large enough training datasets for machine learning models. toronto.edu

Several comprehensive databases have been established to catalog information on RNA modifications, serving as invaluable resources for the research community. nih.gov

MODOMICS: This database provides detailed information on the chemical structures of modified nucleosides, their biosynthetic pathways, and the enzymes involved. genesilico.plnih.govnih.gov It is a primary resource for obtaining curated information on the wye family of nucleosides, including their presence in various organisms and their specific locations within tRNA. genesilico.pl

RMBase: This database integrates data from high-throughput sequencing experiments to provide a transcriptome-wide map of various RNA modifications. sysu.edu.cnsysu.edu.cnoup.com Users can query RMBase to investigate the prevalence of modifications, their co-occurrence with other features like miRNA binding sites, and their association with disease-related genetic variants. cncb.ac.cnnih.gov

Data mining in these databases allows researchers to perform comparative analyses. For instance, one could investigate the phylogenetic distribution of this compound and other wye nucleosides, revealing evolutionary patterns of tRNA modification. By cross-referencing modification data with gene expression data, researchers can also explore the functional consequences of these modifications on a larger scale.

| Database | Key Features | Relevance to this compound Research |

| MODOMICS | Chemical structures, biosynthetic pathways, modifying enzymes, literature references. genesilico.pl | Provides foundational biochemical information about the wye nucleoside family and the enzymes responsible for their synthesis. |

| RMBase | High-throughput sequencing data, modification sites across species, integration with SNPs and RBP binding sites. sysu.edu.cnoup.com | Allows for large-scale analysis of modification patterns and potential functional associations in different biological contexts. |

Sequence Context Analysis for Modification Sites

The modification that leads to the formation of this compound and other wyosine (B1684185) family nucleosides occurs at a highly specific location within a particular transfer RNA (tRNA) molecule. This modification is found exclusively at position 37, which is immediately 3' to the anticodon, in eukaryotic and archaeal phenylalanine tRNA (tRNAPhe) embopress.orgwikipedia.org. The enzymes responsible for the multi-step biosynthesis of wybutosine, a derivative of this compound, demonstrate a high degree of substrate specificity, recognizing not only the guanosine (B1672433) at position 37 but also the context of the surrounding tRNA structure.

A critical determinant for this modification is the anticodon sequence of the tRNAPhe itself. The GAA anticodon is a necessary element for the enzymatic machinery to carry out the synthesis of wybutosine embopress.org. This indicates that the recognition is not just of a single nucleotide but involves a broader structural and sequence context within the anticodon loop. The enzymes in the biosynthetic pathway can distinguish tRNAPhe from other tRNAs that may also contain the initial precursor, 1-methylguanosine (B33566) (m¹G), at position 37 embopress.org.

The initial enzyme in the pathway following the formation of m¹G is TYW1, which is responsible for the formation of the tricyclic core of the wyosine base embopress.org. The activity of TYW1 and subsequent enzymes is strictly directed towards m¹G37 within the context of the full tRNAPhe molecule. While a specific, universally recognized linear sequence motif beyond the anticodon has not been explicitly detailed, the collective action of the biosynthetic enzymes implies a complex recognition mechanism involving the three-dimensional structure of the anticodon loop and potentially other parts of the tRNA.

Molecular dynamics simulations of tRNAPhe containing the related wybutosine at position 37 have provided insights into the structural importance of this modification. The bulky and hydrophobic nature of the wyosine base restricts the conformational flexibility of the anticodon loop, maintaining it in an open conformation that is conducive to codon recognition on the ribosome wikipedia.orgnih.gov. This structural stabilization is a key function of the wyosine modification and underscores the importance of its precise placement within the tRNA sequence context.

Machine Learning Applications in this compound Research

The application of machine learning (ML) to predict post-transcriptional modifications in RNA is a rapidly advancing field that holds significant promise for research on this compound and other complex modifications. While specific ML models for the direct prediction of this compound are not yet prevalent, the methodologies developed for other RNA modifications, such as N7-methylguanosine (m7G), can be adapted and applied.

Predictive models for RNA modifications typically utilize supervised learning algorithms, where a model is trained on a dataset of known modified and unmodified sites. The performance of these models is highly dependent on the effective extraction of features from the nucleotide sequences surrounding the potential modification site.

Feature Engineering for this compound Prediction:

Effective feature engineering is crucial for the development of accurate predictive models dataexpertise.inmedium.comprojectpro.iotowardsdatascience.commilvus.io. For a complex modification like this compound, a variety of sequence-based features would need to be considered to capture the determinants of its formation. These can be broadly categorized as follows:

| Feature Category | Description | Potential Relevance for this compound |

| Sequence Composition | Frequencies of k-mers (short nucleotide sequences of length k) in the vicinity of the modification site. | Can capture local sequence biases that are recognized by the modifying enzymes. |

| Physicochemical Properties | Numerical representations of the chemical properties of nucleotides and dinucleotides. | May encode structural information and energy characteristics of the RNA sequence that are important for enzyme binding. |

| Structural Features | Predictions of secondary structure elements (e.g., stems, loops) and solvent accessibility. | Given the importance of the anticodon loop structure for wyosine biosynthesis, these features would be highly informative. |

| Evolutionary Conservation | Scores indicating the degree of conservation of nucleotide positions across different species. | The high conservation of wybutosine in eukaryotes and archaea suggests that the surrounding sequence context is also likely to be conserved. |

Potential Machine Learning Algorithms:

Several machine learning algorithms have been successfully applied to the prediction of RNA modifications and could be leveraged for this compound research.

| Algorithm | Description | Application in RNA Modification Prediction |

| Support Vector Machines (SVM) | A supervised learning model that finds an optimal hyperplane to separate data into different classes. | Has been widely used for the prediction of various RNA modifications due to its effectiveness with high-dimensional data. |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of their predictions. | Known for its high accuracy and ability to handle complex interactions between features. |

| Deep Learning Models | Neural networks with multiple layers, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs). | Can automatically learn complex patterns and features from sequence data without the need for manual feature engineering frontiersin.org. |

A notable example in a related area is the development of XG-m7G, a machine learning model based on the XGBoost algorithm to predict m7G sites in mRNA nih.gov. This model integrated multiple feature encoding schemes, including nucleotide chemical properties and dinucleotide composition, to achieve high predictive accuracy. A similar approach could be adopted for developing a predictor for this compound, which would be invaluable for identifying new potential sites of this modification and for understanding the sequence determinants that govern its formation.

Evolutionary and Comparative Perspectives of 7 Methylwye

Distribution and Prevalence Across the Domains of Life (Archaea, Bacteria, Eukaryotes)

The distribution of tRNA modifications, including those related to 7-Methylwye, varies significantly across the three domains of life: Archaea, Bacteria, and Eukaryotes. While some modifications are conserved across all domains, a substantial portion is domain-specific, serving as evolutionary markers mdpi.com. In Archaea, unique modifications like archaeosine (B114985) are found, which contribute to tRNA structural stability mdpi.com. Eukaryotic cytosolic tRNAs and bacterial tRNAs show a higher percentage of modified bases compared to some other life forms mdpi.com. Studies on the wybutosine (B12426080) (yW) biosynthetic pathway, which is related to modified guanosine (B1672433) bases like those involving this compound, indicate that certain enzymes in this pathway are specific to eukaryotes and archaea, while others are found in bacteria tandfonline.comnih.gov. For instance, Trm5, a methyltransferase involved in yW biosynthesis, is specific to eukaryotes and archaea and is evolutionarily unrelated to its bacterial counterpart nih.gov. The prevalence and specific types of modifications can also be influenced by environmental factors such as temperature, with thermophilic organisms exhibiting modifications that enhance tRNA stability at high temperatures mdpi.comnih.gov.

Evolutionary Conservation and Divergence of Biosynthetic Pathways and Involved Enzymes

The biosynthesis of modified nucleobases like this compound involves complex enzymatic pathways that have undergone evolutionary conservation and divergence. The wybutosine (yW) pathway, for example, is a five-step process from guanosine to wybutosine, involving enzymes like Trm5, TYW1, TYW2, TYW3, and TYW4 tandfonline.comnih.gov. These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor tandfonline.comnih.gov. While the general principle of tRNA modification is conserved, the specific enzymes and their evolutionary trajectories show divergence. For example, Trm5, involved in yW biosynthesis, is found in eukaryotes and archaea but is evolutionarily distinct from bacterial enzymes nih.gov. The presence of certain hypermodifications, such as those found in archaea (e.g., doubly modified nucleosides like s²Um or m²₂Gm), highlights domain-specific evolutionary paths mdpi.com. Studies on enzyme evolution, in general, show that gene duplication and divergence are key mechanisms for acquiring new functions and adapting to different environments, which likely applies to the evolution of tRNA modifying enzymes as well wikipedia.orgnih.govnih.govnih.gov.

Comparative Analysis of tRNA Modifications and Their Functional Specialization across Species

tRNA modifications, including those related to this compound, play crucial roles in translation accuracy and efficiency, and their specific functions can be specialized across different species and environmental conditions. Modifications in the anticodon loop, for instance, are critical for stabilizing codon-anticodon interactions mdpi.com. Some modifications are essential for cell viability at high temperatures, as seen with m⁷G46 in Thermus thermophilus, which positively affects the formation of other modifications and is required for high-temperature growth nih.gov. The presence of certain enzymes, like TYW4 and TYW5 involved in wybutosine derivative formation, is specific to eukaryotes and absent in archaea, suggesting functional specialization in more complex organisms researchgate.net. Furthermore, tRNA modifications can influence protein synthesis regulation, as demonstrated by studies showing that defects in tRNA modification enzymes can lead to altered translation of specific codons and protein expression asiaresearchnews.comnih.govbiorxiv.org. For instance, Gm18 modification in E. coli is linked to stress adaptation and can reduce the immunostimulatory effect of tRNAs on the human immune system nih.gov.

Phylogenetic Analysis of this compound Modifying Enzymes

Phylogenetic analysis of enzymes involved in tRNA modification, such as methyltransferases, helps elucidate their evolutionary history and relationships. For example, studies on 2'-O-methyltransferases (2'-O-MTases) have classified them into families based on distinct methyltransferase domains, revealing widespread distribution across the Tree of Life and ancient origins for some domains nih.gov. Phylogenetic analyses of DNA methyltransferases have shown complex evolutionary histories, often involving horizontal gene transfer nih.gov. While specific phylogenetic studies focused solely on enzymes directly responsible for this compound synthesis were not explicitly detailed in the provided search results, the general principles of enzyme evolution, including gene duplication, divergence, and the identification of conserved domains, are applicable. For instance, Trm5, an enzyme related to wybutosine biosynthesis, is described as being evolutionarily unrelated to its bacterial counterparts, indicating divergence in enzyme families nih.gov. The study of enzyme families, such as N-methyltransferases, often involves phylogenetic trees constructed using methods like Maximum Likelihood, which help to identify clades and evolutionary relationships researchgate.net.

Emerging Research Avenues and Future Directions for 7 Methylwye Studies

Development of Novel Chemical Biology Tools for In Situ Detection and Quantification in Live Cells

A significant hurdle in studying 7-methylwyosine is the lack of tools for its direct observation and measurement within a cellular context. Future research will likely focus on the development of sophisticated chemical biology probes to enable real-time analysis.

Key Research Thrusts:

Fluorescent Probes: Designing and synthesizing fluorescent analogs of 7-methylwyosine or its precursors that can be metabolically incorporated into tRNA would allow for direct visualization of its localization and dynamics in live cells. thermofisher.comnih.gov This could involve creating probes that exhibit changes in their fluorescent properties upon incorporation into tRNA or in response to their microenvironment.

Bioorthogonal Chemistry: The use of bioorthogonal reactions, where a chemically modified precursor of 7-methylwyosine is introduced to cells and then specifically labeled with a reporter molecule, holds great promise. sigmaaldrich.com This would enable highly specific detection and quantification without interfering with other cellular processes.

Aptamer-Based Sensors: The development of RNA or DNA aptamers that specifically bind to 7-methylwyosine with high affinity could be engineered into fluorescent biosensors. These sensors could provide a dynamic readout of 7-methylwyosine concentrations within living cells.

| Tool Type | Principle | Potential Application |

| Fluorescent Analogs | Metabolic incorporation of a fluorescent nucleoside mimic. | Live-cell imaging of 7-methylwye localization and trafficking. |

| Bioorthogonal Probes | Cellular uptake of a modified precursor followed by specific chemical ligation to a reporter. | In situ quantification and pull-down of this compound-containing tRNA. |

| Aptamer Sensors | Specific binding of an engineered nucleic acid sensor to this compound, triggering a fluorescent signal. | Real-time monitoring of cellular this compound levels in response to stimuli. |

Interdisciplinary Approaches Integrating Chemical Synthesis, Structural Biology, and Systems Biology

A holistic understanding of 7-methylwyosine necessitates a multidisciplinary approach that bridges the gap between its chemical properties and its biological function within the complex cellular machinery.

Future Interdisciplinary Strategies:

Chemical Synthesis and Structural Biology: The total chemical synthesis of 7-methylwyosine and its derivatives is crucial for providing the necessary materials for structural studies. nih.gov High-resolution techniques such as X-ray crystallography and cryo-electron microscopy can then be used to elucidate the precise three-dimensional structure of tRNAPhe containing 7-methylwyosine. This will provide invaluable insights into how this modification influences the anticodon loop's conformation and its interaction with the ribosome. tandfonline.comnih.govmdpi.com

Systems Biology and "Omics" Integration: A systems-level understanding of the role of 7-methylwyosine can be achieved by integrating various "omics" data. For instance, transcriptomic and proteomic analyses of archaeal strains with and without the ability to synthesize 7-methylwyosine could reveal the downstream consequences of its absence on gene expression and protein synthesis. vilniustech.lt This approach can help to build comprehensive models of the regulatory networks influenced by this modification.

Investigation of Undiscovered Biological Roles and Regulatory Networks Involving this compound

While the primary role of wyosine (B1684185) derivatives in maintaining the translational reading frame is well-established, there may be other, more subtle biological functions and regulatory networks involving 7-methylwyosine that remain to be discovered.

Areas for Future Investigation:

Stress Response: The levels of tRNA modifications are often dynamically regulated in response to cellular stress. vilniustech.lt Investigating whether the synthesis or presence of 7-methylwyosine is altered under different environmental conditions (e.g., temperature extremes, nutrient limitation) in Archaea could uncover novel roles in stress adaptation.

Interplay with Other Modifications: tRNAs are heavily decorated with a multitude of chemical modifications that can influence each other. Future research should explore the potential for crosstalk between 7-methylwyosine and other modifications within the same tRNA molecule, and how this interplay fine-tunes tRNA function. nih.govresearchgate.net

Beyond Translation: While its role in translation is paramount, it is conceivable that 7-methylwyosine or its metabolic intermediates could have functions outside of protein synthesis, such as in signaling pathways or as regulatory molecules.

Advanced Synthetic Methodologies for Accessing Structurally Complex this compound Derivatives

The chemical complexity of 7-methylwyosine and its analogs presents a significant synthetic challenge. The development of more efficient and versatile synthetic routes is essential for advancing research in this area.

Future Synthetic Chemistry Goals:

Stereoselective Synthesis: Developing highly stereoselective methods for the synthesis of the ribose and the complex tricyclic base of 7-methylwyosine is a key objective. This will enable the production of enantiomerically pure compounds for biological and structural studies.

Modular Synthesis: A modular synthetic approach, where different components of the 7-methylwyosine scaffold can be independently synthesized and then assembled, would provide access to a wide range of derivatives for structure-activity relationship studies.

Chemoenzymatic Synthesis: Combining the power of chemical synthesis with the specificity of enzymatic reactions could offer a powerful strategy for the efficient production of 7-methylwyosine and its analogs. This could involve using purified enzymes from the wyosine biosynthetic pathway to perform key steps in the synthesis. researchgate.net

| Synthetic Approach | Advantages |

| Stereoselective Synthesis | Provides access to enantiomerically pure material, crucial for biological studies. |

| Modular Synthesis | Allows for the rapid generation of a library of derivatives to probe structure-function relationships. |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic catalysis. |

Refinement of Computational Models for Enhanced Predictive Power in RNA Modification Research

Computational modeling is becoming an increasingly powerful tool for understanding the biophysical and biochemical consequences of RNA modifications. Refining these models will be crucial for predicting the impact of 7-methylwyosine on tRNA structure and function.

Future Directions in Computational Modeling:

Force Field Parameterization: Developing accurate force field parameters for molecular dynamics simulations that specifically account for the unique chemical properties of 7-methylwyosine is essential for generating reliable models of its conformational dynamics within the tRNA anticodon loop.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide detailed insights into the electronic structure of 7-methylwyosine and how it influences base stacking and hydrogen bonding interactions within the tRNA and with the ribosome.

Predictive Models for Biosynthesis: Integrating genomic and structural data can aid in the development of predictive models for identifying the enzymes responsible for wyosine biosynthesis in newly sequenced archaeal genomes. nih.gov

Exploration of this compound in Non-tRNA RNA Species (if applicable based on future research)

To date, 7-methylwyosine and other wyosine derivatives have been exclusively found in tRNA. nih.govnih.gov However, with the continual discovery of new RNA modifications and the expanding functional repertoire of non-coding RNAs, it is prudent to consider the possibility of their existence in other RNA species.

Potential Future Research:

Sensitive Detection Methods: The development of highly sensitive mass spectrometry-based techniques and specific antibodies will be necessary to screen for the presence of 7-methylwyosine in other RNA classes, such as messenger RNA (mRNA) and long non-coding RNAs (lncRNAs), in Archaea. nih.gov

Functional Implications: Should 7-methylwyosine be discovered in other RNA species, a key research question will be to elucidate its functional role in that context, which could be vastly different from its function in tRNA.

Q & A

Q. What are the primary methodologies for determining the purity of 7-Methylwye in experimental settings?

To assess purity, researchers should combine chromatographic techniques (e.g., HPLC or GC-MS) with spectroscopic methods (NMR, IR). For HPLC, use a reverse-phase C18 column and a mobile phase optimized for polar compounds like this compound, monitoring retention time consistency against a certified reference standard . NMR analysis (e.g., H and C) should confirm structural integrity by comparing peak integrals and splitting patterns to published data. Report purity as a percentage, calculated via area-under-the-curve integration .

Q. How should researchers design initial synthetic pathways for this compound?

Begin with retrosynthetic analysis, identifying feasible precursors (e.g., wyeolide derivatives). Optimize reaction conditions (solvent, temperature, catalyst) using small-scale trials. For example, methylation at the 7-position may require nucleophilic substitution under anhydrous conditions with methyl iodide and a base like KCO in DMF. Monitor reaction progress via TLC and characterize intermediates with mass spectrometry . Include negative controls (e.g., omitting the methylating agent) to confirm specificity .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key techniques include:

- Thermogravimetric Analysis (TGA): Determine thermal stability.

- Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions.

- Solubility Profiling: Test in polar (water, ethanol) and nonpolar solvents (hexane) to guide formulation studies. Document parameters like heating rate (e.g., 10°C/min for TGA) and sample mass (5–10 mg) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions (e.g., unexpected H NMR shifts) may arise from solvent effects, impurities, or tautomerism. Address this by:

- Repeating experiments under standardized conditions (same solvent, temperature).

- Performing 2D NMR (COSY, HSQC) to confirm spin systems and connectivity.

- Comparing data with computational models (DFT-based chemical shift predictions) . If discrepancies persist, consider structural isomerism or post-synthetic modifications .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Use a Design of Experiments (DoE) approach to evaluate factors like reaction time, stoichiometry, and catalyst loading. For example, a 3 factorial design can identify interactions between temperature (60–100°C) and methyl iodide concentration (1.0–2.5 eq.). Prioritize steps with the lowest yields (e.g., final methylation) for optimization. Validate improvements with triplicate runs and statistical analysis (t-tests, ANOVA) .

Q. How should researchers integrate conflicting literature findings on this compound’s bioactivity?

Conduct a systematic review following PRISMA guidelines:

- Screen studies using inclusion criteria (e.g., in vitro assays with IC data).

- Assess methodological quality (e.g., blinding, controls) to identify bias .

- Perform meta-analysis if heterogeneity is low (I < 50%); otherwise, provide qualitative synthesis. Highlight gaps, such as inconsistent cell lines or assay protocols, to guide future work .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC/IC. Report goodness-of-fit metrics (R, RMSE) and confidence intervals. For comparative studies, apply Welch’s t-test (unequal variances) or Mann-Whitney U-test (non-normal data). Include raw data in supplementary materials to enable reanalysis .

Q. How should researchers handle outliers in spectroscopic datasets for this compound?

Define outliers a priori using criteria like Grubbs’ test (α = 0.05). If an outlier is confirmed:

- Investigate experimental artifacts (e.g., improper shimming in NMR).

- Report the outlier’s impact by comparing analyses with and without its inclusion.

- Archive raw data and justification for exclusion in supplementary materials .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound synthesis?

Q. How can researchers mitigate bias in bioactivity studies of this compound?

Implement blinding during data collection/analysis and use third-party vendors for compound aliquoting. Validate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity). Pre-register study protocols on platforms like OSF to reduce HARKing (Hypothesizing After Results are Known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.